3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Description
Historical Development of Heterocyclic Hybrid Compounds
The conceptual foundation for heterocyclic hybrid molecules emerged alongside the maturation of organic chemistry in the 19th century. Early milestones included the isolation of pyrrole from bone distillation (1834) and the synthesis of furfural from starch (1832), establishing the structural diversity of oxygen- and nitrogen-containing heterocycles. The 20th century witnessed systematic efforts to correlate heterocyclic structure with biological activity, exemplified by treibs' 1936 work on chlorophyll derivatives and Chargaff's 1951 elucidation of purine-pyrimidine interactions in DNA.
The hybridization strategy gained formal recognition in medicinal chemistry through seminal works like the 2004 drug evolution concept proposed by researchers at the National Research Council Canada. This approach analogized molecular hybridization to biological sexual recombination, enabling the combinatorial assembly of pharmacophoric elements from parent compounds. For benzimidazole-oxadiazole systems, critical advances included:
Significance of Benzimidazole-Oxadiazole Conjugates in Medicinal Chemistry
Benzimidazole-oxadiazole hybrids occupy a privileged position in contemporary drug discovery due to their multifunctional pharmacodynamic profile. The benzimidazole nucleus (C7H6N2) provides:
- π-π stacking interactions via its aromatic system
- Hydrogen bond donation/acceptance through N-H and imine nitrogen
- Moderate lipophilicity (LogP ≈ 2.1) favoring membrane permeability
When conjugated with 1,2,4-oxadiazole (C2H2N2O), these properties are augmented by:
- Enhanced metabolic stability from the oxadiazole's resonance stabilization
- Dipole-dipole interactions via the N-O-N triad
- Tunable electronics through 3- and 5-position substitutions
The target compound exemplifies these synergies, with its 4,4-difluorocyclohexyl group contributing:
Current Research Trends in Heterocyclic Hybrid Pharmacophores
Modern synthetic approaches emphasize atom economy and regioselectivity, as demonstrated in recent methodologies:
Table 1. Advanced Synthetic Methods for Benzimidazole-Oxadiazole Hybrids
| Method Type | Key Features | Yield Range | Reference |
|---|
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O2/c20-19(21)9-7-12(8-10-19)18-25-17(28-26-18)11-22-16(27)6-5-15-23-13-3-1-2-4-14(13)24-15/h1-4,12H,5-11H2,(H,22,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWVHLKYNCXFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the benzodiazole and oxadiazole intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological and physicochemical profile of this compound, comparisons are drawn with structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity :
- The target compound’s benzimidazole-oxadiazole scaffold is distinct from triazole-based analogs (e.g., ), which prioritize metabolic stability but may lack the π-stacking efficiency of benzimidazoles.
- The 4,4-difluorocyclohexyl group enhances rigidity and fluorophilic interactions compared to phenylacetyl substituents in triazole derivatives .
Bioactivity :
- While the target compound’s specific activity remains uncharacterized, benzimidazole-oxadiazole hybrids are frequently explored as kinase inhibitors or antimicrobial agents. Triazole derivatives, such as those in , exhibit antifungal activity (IC$_{50}$ ~12 µM), suggesting that the oxadiazol-benzodiazol system may offer broader target selectivity.
Physicochemical Properties :
- The predicted LogP of 3.2 for the target compound indicates moderate lipophilicity, aligning with oxadiazol-containing drugs. This contrasts with phthalide derivatives (LogP 1.5–3.0), which prioritize solubility for anti-inflammatory applications.
Synthetic Accessibility :
- The nucleophilic substitution and cyclization steps used in synthesizing triazole derivatives differ from the coupling strategies required for benzodiazol-oxadiazol systems, which often necessitate palladium-catalyzed reactions or microwave-assisted cyclization.
Notes on Methodology and Limitations
- Structural Analysis : SHELX software remains pivotal for refining crystallographic data, though its application to the target compound is hypothetical here .
- Spectroscopic Confirmation : $ ^1 \text{H-NMR} $ techniques, as applied to triazole derivatives , are critical for verifying the propanamide linker and substituent integration.
- Data Gaps : The absence of explicit bioactivity or solubility data for the target compound necessitates reliance on predictive models and analog-based extrapolation.
Biological Activity
The compound 3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Synthesis
The synthesis of this compound typically involves the coupling of a benzodiazole moiety with an oxadiazole derivative. The method often includes the use of coupling agents to facilitate the formation of the amide bond. The structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
Research indicates that compounds containing both benzodiazole and oxadiazole moieties exhibit diverse biological activities, including:
- Antimicrobial Activity : Several studies have shown that derivatives similar to this compound possess significant antibacterial properties.
- Antioxidant Activity : The oxadiazole component contributes to free radical scavenging capabilities.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in bacterial metabolism.
- Interference with Cellular Processes : The ability to penetrate cell membranes allows these compounds to interact with intracellular targets, potentially disrupting cellular functions.
- Free Radical Scavenging : The presence of electron-donating groups in the oxadiazole structure enhances antioxidant properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related oxadiazole derivatives against various bacterial strains. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 15 |
| Compound C | P. aeruginosa | 30 |
Antioxidant Properties
Another study assessed the antioxidant capacity using DPPH and FRAP assays. Compounds structurally related to this benzodiazole-oxadiazole hybrid showed significant scavenging activity.
| Compound | DPPH Scavenging (%) | FRAP (µmol FeSO4/g) |
|---|---|---|
| Compound A | 75 | 150 |
| Compound B | 80 | 180 |
| Compound C | 70 | 120 |
Anticancer Activity
Research has also focused on the anticancer potential of such compounds. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 and HeLa.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
